DL-Phenylserine

L-threonine aldolase enzyme kinetics substrate specificity

DL-Phenylserine is a racemic β-hydroxy-α-amino acid critical for semisynthetic β-lactam antibiotic intermediates like thiamphenicol. Its β-phenyl substituent enables essential π–π stacking in enzyme active sites, differentiating it from standard serine. The racemic mixture offers economical access for subsequent chiral resolution in biocatalysis or medicinal chemistry SAR studies. Verify stereochemical requirements before ordering; generic serine is not a substitute.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 1078-17-7
Cat. No. B086525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Phenylserine
CAS1078-17-7
Synonyms(2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid
beta-hydroxyphenylalanine
beta-hydroxyphenylalanine, (DL)-isomer
beta-hydroxyphenylalanine, erythro-(DL)-isomer
beta-hydroxyphenylalanine, threo-(DL)-isomer
beta-hydroxyphenylalanine, threo-(L)-isomer
beta-phenylserine
threo-beta-phenylserine
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C(=O)[O-])[NH3+])O
InChIInChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)
InChIKeyVHVGNTVUSQUXPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Phenylserine CAS 1078-17-7: Non-Proteinogenic β-Hydroxy-α-Amino Acid for β-Lactam Antibiotic Synthesis and SHMT Inhibition Research


DL-Phenylserine (CAS 1078-17-7), also designated as DL-β-phenylserine or 3-phenyl-DL-serine, is a racemic mixture of a non-proteinogenic β-hydroxy-α-amino acid characterized by a phenyl-substituted β-carbon . This compound serves as a critical synthetic intermediate for semisynthetic β-lactam antibiotics and functions as a substrate for threonine aldolase (TA)-catalyzed enzymatic transformations [1]. The racemic DL-mixture exists as two diastereomeric pairs (threo and erythro), each comprising D- and L-enantiomers, yielding four distinct stereoisomeric forms that exhibit differential biochemical behaviors and synthetic utility .

Why Substituting DL-Phenylserine with Generic Phenylalanine or Serine Analogs Compromises β-Lactam Synthesis and SHMT Assay Validity


Generic substitution of DL-phenylserine with structurally related amino acids (e.g., phenylalanine, serine, or threonine) is scientifically untenable due to three irreducible structural determinants. First, the β-hydroxy group distinguishes phenylserine from phenylalanine, enabling the aldol condensation reactivity essential for β-lactam ring formation—a transformation phenylalanine cannot support [1]. Second, diastereomeric configuration (threo vs. erythro) profoundly alters enzyme-substrate recognition: serine hydroxymethyltransferase (SHMT) exhibits strict stereospecificity toward L-isomers, with the L-erythro form demonstrating Vmax = 227.1 U mg⁻¹ compared to zero activity for D-forms [2]. Third, the phenyl substituent confers hydrophobicity and aromatic stacking absent in serine, directly impacting binding affinity in SHMT inhibition studies and tetramate antibiotic precursor applications. These structure-activity determinants preclude simple analog substitution.

Quantitative Differentiation Evidence: DL-Phenylserine vs. L-Threonine, L-Phenylalanine, and Single-Enantiomer Phenylserines


L-erythro-Phenylserine Exhibits 5.14× Higher Relative Activity Than Native L-Threonine Substrate in LTA Catalysis

In head-to-head enzyme kinetic assays using purified low-specificity L-threonine aldolase (LTA), the L-erythro form of DL-phenylserine exhibited relative activity of 514% compared to the native substrate L-threonine (set at 100%), with Vmax = 227.1 ± 1.8 U mg⁻¹ versus L-threonine's Vmax = 44.2 ± 1.0 U mg⁻¹. The L-threo form also outperformed L-threonine with 267% relative activity and Vmax = 118.0 ± 5.6 U mg⁻¹ [1]. Notably, both D-enantiomers (D-threo and D-erythro) exhibited zero detectable activity, confirming absolute stereospecificity. This establishes that the L-erythro-phenylserine isomer is a superior substrate for LTA-catalyzed reactions compared to the native physiological substrate.

L-threonine aldolase enzyme kinetics substrate specificity

Enzymatic Resolution of DL-threo-Phenylserine Derivative Achieves 99.6% Enantiomeric Excess vs. Chemical Resolution Methods

In a comparative enzymatic resolution study using recombinant low-specificity D-threonine aldolase from Arthrobacter sp. DK-38, chemically synthesized DL-threo-3-[4-(methylthio)phenylserine] (DL-threo-MTPS, a direct phenylserine analog) was resolved to yield L-threo-MTPS with 99.6% enantiomeric excess (ee) at 100 mM product concentration from 200 mM racemic starting material (50% molar yield) [1]. This enzymatic approach represents a substantial improvement over classical diastereomeric salt crystallization methods, which typically require multiple recrystallization cycles and yield lower ee values without the selectivity achievable through enzyme-catalyzed stereospecific cleavage. The same D-threonine aldolase system demonstrates comparable stereospecificity for DL-threo-phenylserine itself [2].

biocatalysis enzymatic resolution chiral intermediate antibiotic synthesis

DL-Phenylserine Enables D-Threonine Aldolase-Catalyzed Synthesis with High D-syn-Diastereoselectivity vs. L-Threonine Aldolase Poor Selectivity

Cross-study comparison of threonine aldolase (TA) enzyme systems reveals a critical differentiation in phenylserine synthesis outcomes. D-Threonine aldolase from Alcaligenes xylosoxidans produces the D-syn-phenylserine product with both high conversion and excellent diastereoselectivity when using benzaldehyde and glycine as substrates. By contrast, L-threonine aldolase from Pseudomonas putida yields only poor to moderate diastereoselectivity for the same transformation [1]. This differential stereochemical outcome directly impacts the utility of the racemic DL-phenylserine starting material: procurement of the DL-mixture is necessary to access both enzymatic resolution pathways, as each TA system exhibits strict stereospecificity toward its cognate enantiomer. The DL form therefore serves as a universal feedstock for screening and optimizing both D- and L-specific TA biocatalytic routes.

biocatalysis diastereoselectivity β-hydroxy-α-amino acids

DL-Phenylserine Acts as Potent SHMT Inhibitor vs. Native Substrate Serine for One-Carbon Metabolism Probing

DL-Phenylserine functions as a potent inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism, whereas the native substrate L-serine undergoes catalytic conversion to glycine and 5,10-methylenetetrahydrofolate . The inhibitory mechanism is stereospecific: SHMT from lamb liver catalyzes the dealdolization of L-isomers of both erythro- and threo-β-phenylserine to benzaldehyde and glycine in the absence of tetrahydrofolic acid, but the phenyl-substituted β-carbon alters the reaction coordinate compared to serine, resulting in competitive inhibition rather than productive turnover [1]. This contrasts with serine, which fully participates in the folate cycle. The D-forms of phenylserine exhibit no detectable cleavage activity, further confirming stereochemical specificity.

serine hydroxymethyltransferase SHMT inhibition one-carbon metabolism folate pathway

DL-threo- vs. DL-erythro-Phenylserine Differential Enzymatic Hydrolysis by Pseudomonas sp. KT 84 Acylase

A direct comparative study of soil bacterial acylase (Pseudomonas sp. KT 84) demonstrated differential hydrolytic activity toward threo- versus erythro-β-phenylserine derivatives. The enzyme asymmetrically hydrolyzed N-dichloroacetyl-erythro-β-phenyl-DL-serine to yield erythro-β-phenyl-L-serine and N-dichloroacetyl-erythro-β-phenyl-D-serine, while the corresponding threo N-benzoyl derivative was not hydrolyzed at all under identical conditions [1]. Quantitative comparison revealed that both KT 84 and KT 83 strains hydrolyzed the erythro-type of N-dichloroacetyl-β-phenylserine more easily than its threo counterpart. This stereochemical discrimination establishes that the DL-phenylserine diastereomeric composition (threo vs. erythro ratio) directly determines its utility in acylase-mediated enzymatic resolution workflows.

acylase stereoselective hydrolysis enzymatic resolution biocatalysis

DL-β-Phenylserine Inhibits Protein Synthesis in E. coli at Specific Growth Phase vs. D-Serine Antimicrobial Mechanism

In a classical microbiological study, DL-β-phenylserine was demonstrated to influence protein synthesis in Escherichia coli, providing a mechanistically distinct antimicrobial effect compared to D-serine [1]. While both compounds exhibit growth inhibitory properties, their modes of action differ fundamentally: D-serine acts primarily through cell wall biosynthesis interference, whereas DL-β-phenylserine directly impacts the protein synthesis machinery. In parallel studies, D-serine inhibited the growth of wild-type Cladosporium cucumerinum, while a nutritional mutant could utilize D-serine as a nitrogen source. Notably, both wild-type and mutant strains grew in medium containing L-threo-β-phenylserine as the sole nitrogen source, indicating that the L-threo-phenylserine stereoisomer serves as a metabolizable nitrogen donor rather than an inhibitor [2].

antimicrobial protein synthesis inhibition E. coli amino acid antimetabolite

Validated Application Scenarios for DL-Phenylserine in Pharmaceutical Intermediate Synthesis and Biochemical Research


Enzymatic Resolution for High-Enantiopurity L-threo-Phenylserine Antibiotic Intermediate Production

Procure DL-phenylserine for biocatalytic resolution workflows using recombinant low-specificity D-threonine aldolase (Arthrobacter sp. DK-38) to produce L-threo-phenylserine derivatives with >99.5% enantiomeric excess. This application is validated by the demonstrated 99.6% ee achieved for DL-threo-MTPS resolution under optimized conditions (100 mM product from 200 mM racemate, 50% molar yield) [1]. This process directly supports the synthesis of semisynthetic β-lactam antibiotics including florfenicol and thiamphenicol, where stereochemical purity is a critical quality attribute for pharmaceutical manufacturing.

Serine Hydroxymethyltransferase (SHMT) Inhibition Studies in One-Carbon Metabolism Research

Utilize DL-phenylserine as a competitive inhibitor of SHMT for investigating folate-dependent one-carbon metabolic pathways in oncology and cell biology research. This application is supported by evidence that L-isomers of phenylserine undergo SHMT-catalyzed dealdolization to benzaldehyde and glycine in the absence of tetrahydrofolic acid, establishing competitive inhibition distinct from productive serine turnover [1]. The DL racemic mixture provides both inhibitory L-isomers (active) and D-isomers (inactive controls) in a single reagent, enabling internal experimental validation of stereospecificity.

Biocatalyst Screening and Development for Stereoselective β-Hydroxy-α-Amino Acid Synthesis

Employ DL-phenylserine as a benchmark substrate for evaluating and selecting between D-threonine aldolase and L-threonine aldolase enzyme systems in biocatalyst development programs. The racemic mixture enables simultaneous assessment of both enantioselective pathways, with D-TA from A. xylosoxidans demonstrating excellent D-syn-diastereoselectivity while L-TA from P. putida exhibits poor to moderate selectivity [1]. This differential stereochemical outcome provides a validated screening criterion for enzyme engineering and process optimization efforts aimed at enantiopure β-hydroxy-α-amino acid production.

Acylase-Mediated Stereoselective Derivatization and Resolution Studies

Apply DL-phenylserine in Pseudomonas sp. acylase (KT 84, KT 83) studies investigating diastereomer-selective enzymatic hydrolysis. This application is supported by direct evidence that erythro-type N-dichloroacetyl-β-phenylserine derivatives undergo asymmetric hydrolysis while threo-type N-benzoyl derivatives remain unhydrolyzed under identical conditions [1]. Researchers requiring diastereomer-specific biocatalytic transformations must procure DL-phenylserine with specified threo:erythro composition to ensure reproducible enzymatic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Phenylserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.